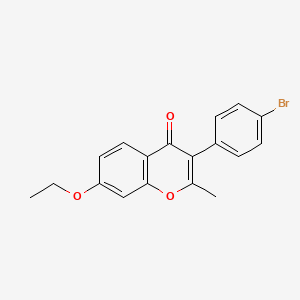

3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group at the 3-position, an ethoxy group at the 7-position, and a methyl group at the 2-position of the chromen-4-one core structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and 2-methylresorcinol.

Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated ester.

Cyclization: The α,β-unsaturated ester undergoes cyclization with 2-methylresorcinol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the chromen-4-one core structure.

Ethoxylation: The final step involves the ethoxylation of the chromen-4-one core at the 7-position using ethyl iodide and a base, such as potassium carbonate, to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The chromen-4-one core can undergo oxidation reactions to form quinone derivatives.

Reduction Reactions: The compound can be reduced to form dihydro derivatives, where the double bonds in the chromen-4-one core are hydrogenated.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used in the presence of a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic conditions to achieve oxidation of the chromen-4-one core.

Reduction: Reducing agents, such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst, can be used to reduce the compound.

Major Products

The major products formed from these reactions include substituted derivatives, quinone derivatives, and dihydro derivatives, each with unique chemical and biological properties.

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials, including liquid crystals and polymers.

Medicine: The compound is being investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mécanisme D'action

The mechanism of action of 3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes, such as kinases and proteases, by binding to their active sites and preventing substrate access.

Signal Transduction Pathways: It can modulate signal transduction pathways, such as the MAPK/ERK pathway, by affecting the phosphorylation status of key proteins involved in cell proliferation and survival.

Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the core structure, which is an isoxazole instead of a chromen-4-one.

4-(4-Bromophenyl)-thiazol-2-amine: This compound also contains the bromophenyl group but has a thiazole core structure.

4-Bromophenylacetic acid: This compound contains the bromophenyl group attached to an acetic acid moiety.

Uniqueness

3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Activité Biologique

3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid compound belonging to the chromenone class. Its unique structure, characterized by the presence of a bromophenyl group and an ethoxy substituent, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrO3, with a molecular weight of approximately 400.28 g/mol. The compound's structure can be represented as follows:

Antibacterial Activity

Research indicates that flavonoids, including chromenones, exhibit significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) among various flavonoids, showing that the presence of halogen groups, such as bromine, enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that those with bromine substitutions demonstrate improved activity against pathogens like E. coli and B. subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure Features | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Bromine at para position | < 1 | High |

| 3-(2-bromophenyl)-7-hydroxychromen | Bromine at ortho position | 5 | Moderate |

| 3-(3-hydroxyphenyl)-7-methoxychromen | Hydroxyl instead of bromine | 10 | Low |

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results indicate that this compound exhibits a notable capacity to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) | Comparative Activity |

|---|---|---|

| DPPH Scavenging | 25 | Moderate |

| ABTS Scavenging | 30 | Moderate |

| FRAP Test | 20 | High |

Anticancer Potential

Flavonoids have garnered attention for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on human cancer cell lines have demonstrated that this compound can significantly reduce cell viability, indicating its potential as an anticancer agent .

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Case Studies

- Antibacterial Efficacy : A study published in MDPI assessed the antibacterial effects of various flavonoids, including those with brominated phenyl groups. The findings indicated that compounds with para-bromine substitutions exhibited superior activity against Staphylococcus aureus compared to their non-brominated counterparts .

- Antioxidant Properties : Research conducted on flavonoids revealed that those with ethoxy groups showed enhanced radical scavenging abilities. This study emphasized the role of substituents in modulating antioxidant capacity .

- Anticancer Studies : A recent investigation into the anticancer effects of chromenones found that specific structural modifications significantly influenced their cytotoxicity against cancer cells. The study highlighted the promising nature of brominated derivatives in inducing apoptosis in cancerous cells .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-7-ethoxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO3/c1-3-21-14-8-9-15-16(10-14)22-11(2)17(18(15)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXHTMNPFQLTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.